molecular formula C21H26N4O2 B11229507 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11229507
M. Wt: 366.5 g/mol
InChI Key: CDRVADADAFIVEX-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that belongs to the class of cinnolinone derivatives This compound is characterized by the presence of a benzylpiperazine moiety and a tetrahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Coupling with Cinnolinone Core: The benzylpiperazine is then coupled with a cinnolinone derivative through a nucleophilic substitution reaction, often using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Oxidation and Cyclization: The intermediate product undergoes oxidation and cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone stands out due to its unique combination of a benzylpiperazine moiety and a tetrahydrocinnolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H26N4O2/c26-20-14-18-8-4-5-9-19(18)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-3,6-7,14H,4-5,8-13,15-16H2

InChI Key

CDRVADADAFIVEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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